4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide
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Description
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound is also known as PD 0332991 and is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized quinazoline derivatives and evaluated their antimicrobial activities. For instance, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and assessed their antimicrobial activities, finding that compounds with specific substituents exhibited good activity compared to standard drugs. This suggests potential applications of quinazoline derivatives as antimicrobial agents (Patel & Shaikh, 2011).
Synthesis and Characterization for Potential Applications
Habib, Hassan, and El‐Mekabaty (2013) prepared novel quinazolinone derivatives and subjected them to antimicrobial activity evaluation, indicating the scope of these compounds in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Potential Anticonvulsant Agents
Noureldin et al. (2017) designed and synthesized new 4-Quinazolinone derivatives and evaluated their anticonvulsant activity. This study demonstrated that several compounds showed significant anticonvulsant activities, suggesting their potential application in treating convulsions (Noureldin et al., 2017).
Potential Antihypertensive Agents
Rahman et al. (2014) explored the pharmacological profile of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, indicating some compounds exhibited potent diuretic and antihypertensive activities. This highlights the potential for developing new antihypertensive drugs from quinazoline derivatives (Rahman et al., 2014).
properties
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN4O/c1-18-7-6-8-19(2)26(18)33-28(35)21-11-14-23(15-12-21)31-29-32-25-16-13-22(30)17-24(25)27(34-29)20-9-4-3-5-10-20/h3-17H,1-2H3,(H,33,35)(H,31,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKMFQKVHNSXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide |
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